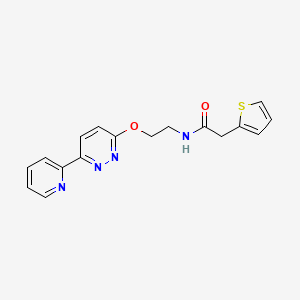
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide is a compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N4O2S, with a molecular weight of 340.4 g/mol. Its structure includes a pyridazinone moiety, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties . For instance, derivatives containing pyridazine rings have shown potent inhibitory effects against various cancer cell lines, including breast and lung cancer cells. A study demonstrated that the compound's structural modifications can enhance its cytotoxicity against MCF-7 and MDA-MB-231 cell lines, suggesting a promising avenue for cancer therapy development .
Anti-inflammatory Effects
This compound has also been linked to anti-inflammatory activity . Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce nitric oxide production in vitro, indicating potential use in treating inflammatory diseases .
Antimicrobial Properties
The compound exhibits antimicrobial activity , particularly against Gram-positive bacteria. Studies have reported that similar pyridazine derivatives possess significant antibacterial effects, which could be attributed to their ability to disrupt bacterial cell membranes . This property opens up possibilities for developing new antibacterial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in tumor growth and inflammation.
- Cell Cycle Arrest : It has been suggested that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) : The modulation of ROS levels may play a role in the compound's cytotoxic effects on cancer cells.
Study 1: Antitumor Efficacy
A recent study focused on the antitumor efficacy of this compound analogs demonstrated significant growth inhibition in various cancer cell lines. The results indicated that structural variations could enhance potency and selectivity .
Study 2: Anti-inflammatory Activity
In another study, the anti-inflammatory potential was evaluated using lipopolysaccharide (LPS)-induced macrophages. The compound significantly reduced the production of TNF-alpha and IL-6, highlighting its therapeutic potential in managing inflammatory conditions .
Summary Table of Biological Activities
科学的研究の応用
Pharmacological Properties
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Mechanisms may include apoptosis induction and cell cycle arrest, indicating its potential as a chemotherapeutic agent.
- Antimicrobial Properties : The compound has demonstrated efficacy as an antimicrobial agent, showing activity against both gram-positive and gram-negative bacteria. This suggests its potential application in treating bacterial infections.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
Case Studies
Several case studies have highlighted the biological activities of similar compounds with structural similarities to N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of pyridazine derivatives, demonstrating that modifications in the structure can enhance cytotoxicity against specific cancer cell lines.
- Antimicrobial Evaluations : Research documented in Antimicrobial Agents and Chemotherapy showed that derivatives featuring thiophene rings exhibited significant antimicrobial activity, supporting the potential of this compound for further development as an antimicrobial agent.
- Inflammation Studies : Investigations into similar compounds have indicated their ability to inhibit pro-inflammatory cytokines, suggesting a pathway through which this compound may exert anti-inflammatory effects.
特性
IUPAC Name |
N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(12-13-4-3-11-24-13)19-9-10-23-17-7-6-15(20-21-17)14-5-1-2-8-18-14/h1-8,11H,9-10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCGEFLMAKMZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













